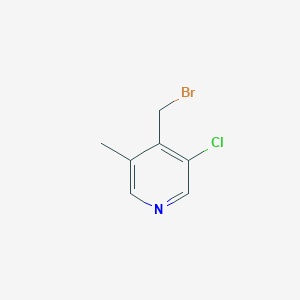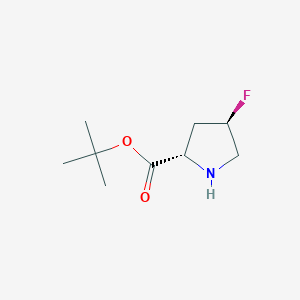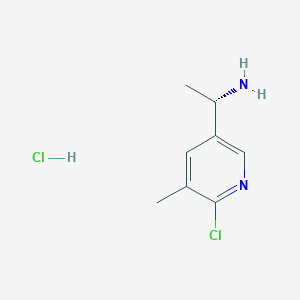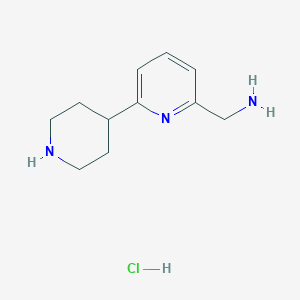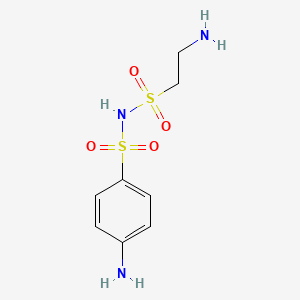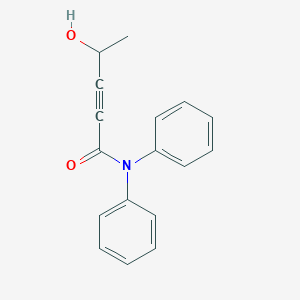
4-hydroxy-N,N-diphenylpent-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N-diphenylpent-2-ynamide is a novel compound that has garnered attention in the field of biological and chemical research. This compound belongs to the family of ynones, characterized by the presence of a triple bond between two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-diphenylpent-2-ynamide typically involves the reaction of butyn-2-ol with sulfuric acid in tetrahydrofuran (THF) followed by the addition of hexamethyldisilazane. This method can be operated on either the racemic or the enantiopure starting material .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available from specialty chemical manufacturers, indicating that scalable production methods have been developed .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N-diphenylpent-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hexamethyldisilazane, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and solvents like THF .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N-diphenylpent-2-ynamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N,N-diphenylpent-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-diphenylpent-2-ynamide:
4-Hydroxy-N,N-diphenylbut-2-ynamide: Similar structure but with a different carbon chain length.
4-Hydroxy-N,N-diphenylhex-2-ynamide: Another similar compound with a longer carbon chain.
Uniqueness
This compound stands out due to its specific carbon chain length and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity .
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-diphenylpent-2-ynamide |
InChI |
InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3 |
Clave InChI |
YGFCFRBHEOHPJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


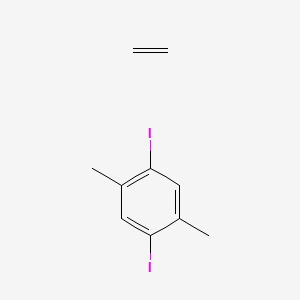
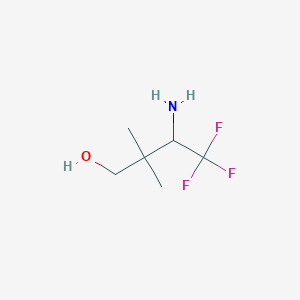
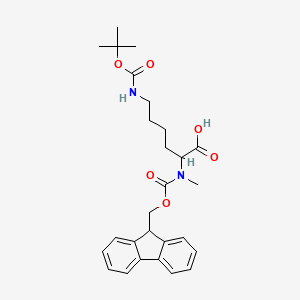
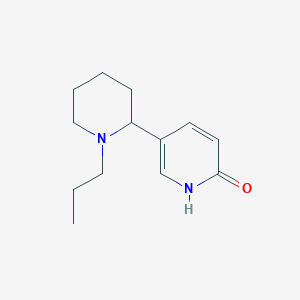
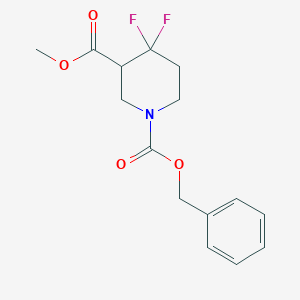
![2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12817767.png)
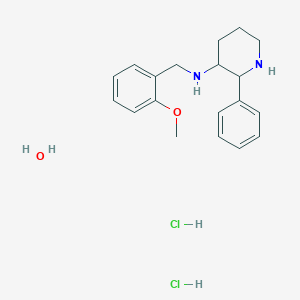
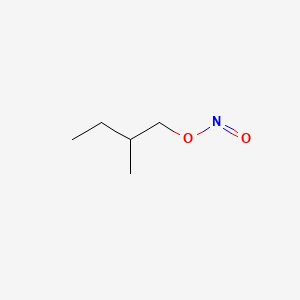
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
